5-Isocyanato-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-Isocyanato-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-phenyl-1,2,4-oxadiazole typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like toluene or ethanol.
Major Products
Major products formed from these reactions include various substituted oxadiazole derivatives, amines, and other heterocyclic compounds.
Scientific Research Applications
5-Isocyanato-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 5-Isocyanato-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This reactivity is the basis for its antimicrobial and potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Isocyanato-3-phenyl-1,2,4-oxadiazole include other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other oxadiazole derivatives. This reactivity makes it particularly useful in applications requiring covalent modification of biomolecules or materials .
Properties
CAS No. |
90484-03-0 |
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Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
5-isocyanato-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5N3O2/c13-6-10-9-11-8(12-14-9)7-4-2-1-3-5-7/h1-5H |
InChI Key |
FMBXVKMVCXKNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)N=C=O |
Origin of Product |
United States |
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